Magnesium;2-ethoxyethoxybenzene;bromide
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Overview
Description
Magnesium;2-ethoxyethoxybenzene;bromide is an organometallic compound that combines magnesium, bromide, and 2-ethoxyethoxybenzene. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene with magnesium metal in the presence of an anhydrous ether solvent. This process is known as the Grignard reaction. The general reaction scheme is as follows:
2-ethoxyethoxybenzene+Mg→this compound
The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-ethoxyethoxybenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions, although less commonly.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically requires anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) to maintain reactivity .
Major Products
The major products formed from reactions involving this compound include alcohols, hydrocarbons, and various substituted organic compounds.
Scientific Research Applications
Magnesium;2-ethoxyethoxybenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions.
Ethylmagnesium Bromide: Similar in structure but with an ethyl group instead of the 2-ethoxyethoxybenzene group .
Uniqueness
Magnesium;2-ethoxyethoxybenzene;bromide is unique due to the presence of the 2-ethoxyethoxybenzene group, which can impart different reactivity and selectivity compared to simpler Grignard reagents. This makes it valuable for specific synthetic applications where the unique properties of the 2-ethoxyethoxybenzene group are desired.
Properties
Molecular Formula |
C10H13BrMgO2 |
---|---|
Molecular Weight |
269.42 g/mol |
IUPAC Name |
magnesium;2-ethoxyethoxybenzene;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NIJAZFWCWTXFRA-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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